molecular formula C17H25BINO3 B12998989 N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B12998989
M. Wt: 429.1 g/mol
InChI Key: FJFYJFGQBTUPOQ-UHFFFAOYSA-N
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Description

N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: is a complex organic compound that features both iodine and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism by which N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom facilitates coupling reactions, while the iodine atom can undergo substitution. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to the presence of both iodine and boron atoms, which allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

Molecular Formula

C17H25BINO3

Molecular Weight

429.1 g/mol

IUPAC Name

N-[4-iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25BINO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)

InChI Key

FJFYJFGQBTUPOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)NC(=O)C(C)(C)C

Origin of Product

United States

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